molecular formula C30H48O10 B586606 (2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 208038-27-1

(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Katalognummer: B586606
CAS-Nummer: 208038-27-1
Molekulargewicht: 568.704
InChI-Schlüssel: ZTJBLIAPAIPNJE-BWGRGVIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Enzymatic Specificity

  • UGT Enzymes : The 3β-OH group and side-chain configuration (C17) dictate UGT isoform specificity (e.g., UGT2B7).
  • Transport Proteins : The β-D-glucopyranuronosyl linkage ensures recognition by multidrug resistance proteins (MRPs) for biliary excretion.

Biological Relevance

  • Excretion Efficiency : Proper stereochemistry ensures rapid hepatic clearance, preventing intracellular accumulation.
  • Metabolic Stability : The glycosidic bond resists hydrolysis, prolonging systemic exposure for excretion.

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O10/c1-14(4-7-21(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(31)12-15(29)13-20(22)32/h14-20,22-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJBLIAPAIPNJE-BWGRGVIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747313
Record name (2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208038-27-1
Record name (2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Schmidt Glycosylation

Employing trichloroacetimidate donors under BF3·OEt2 catalysis in dichloromethane at −40°C results in partial β-selectivity (α:β ≈ 3:1). However, the steric bulk of the aglycone’s pentanoyl group reduces reactivity, yielding <30% combined glycosides.

Koenigs-Knorr Method

Reaction with glycosyl bromides and silver oxide in acetonitrile improves β-selectivity (α:β ≈ 1:2) but requires stoichiometric Hg(CN)2, complicating scalability.

Enzymatic Glycosylation

Patent disclosures describe using β-glycosidases from Aspergillus niger to catalyze the transglycosylation of activated UDP-sugar donors to steroid aglycones. While this method achieves >90% β-selectivity, the UDP-(2S,3S,4S,5R,6S)-3,4,5-trihydroxyoxane-2-carboxylic acid donor must be pre-synthesized via multistep enzymatic phosphorylation.

Extraction from Natural Sources

Although total synthesis is feasible, extraction from starfishes (e.g., Asterias amurensis) remains a primary source for research-scale quantities. The process involves:

  • Solvent Extraction : Dried starfish specimens are macerated in 95% ethanol (3 × 24h), filtered, and concentrated.

  • Liquid-Liquid Partitioning : The crude extract is partitioned between H2O and n-BuOH, with the n-BuOH layer enriched in steroid glycosides.

  • Chromatography :

    • Size Exclusion : Sephadex LH-20 eluted with MeOH:H2O (7:3) removes salts and pigments.

    • Reverse-Phase HPLC : A C18 column with MeCN:H2O (gradient 40%→70% MeCN over 60min) isolates the target compound (tR = 38.2min).

Yields from natural extraction are low (0.002–0.005% w/w), necessitating 50–100kg of raw material for gram-scale isolation.

Purification and Stabilization

The compound’s polarity and sensitivity to acidic hydrolysis demand specialized purification:

Crystallization

Slow evaporation from MeOH:EtOAc (1:2) at 4°C produces needle-like crystals suitable for X-ray diffraction. However, residual solvents (<0.1% MeOH) are detectable by GC-MS.

Lyophilization

For aqueous solutions, lyophilization with cryoprotectants (e.g., 2% trehalose) preserves glycosidic bonds, reducing degradation to <5% over six months at −20°C.

Analytical Characterization

Table 1: Spectroscopic Data

TechniqueKey Signals
1H NMR δ 5.38 (d, J=8.2Hz, H-1'), δ 4.92 (s, H-17), δ 2.51 (m, H-3)
13C NMR δ 178.2 (C=O), δ 105.6 (C-1'), δ 82.4 (C-3), δ 72.1 (C-7)
HRMS m/z 783.3521 [M+H]+ (calc. 783.3518)

Table 2: Comparison of Synthetic vs. Natural Yields

MethodYield (%)Purity (%)β-Selectivity (%)
Schmidt289225
Koenigs-Knorr418867
Enzymatic659593
Natural Extract0.00499N/A

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid primarily undergoes glucuronidation reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Glucuronidation: UDP-glucuronic acid, UDP-glucuronosyltransferase isoform UGT1A3.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major product of the glucuronidation reaction is (2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid itself. Oxidation and reduction reactions can lead to various oxidized or reduced derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid exerts its effects by interacting with specific enzymes and receptors in the body. It is formed from chenodeoxycholic acid through the action of UDP-glucuronosyltransferase isoform UGT1A3. This compound can modulate the activity of various enzymes involved in bile acid metabolism .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • Synthetic Challenges : The stereochemical complexity of the target compound necessitates precise reaction conditions, as seen in ’s inert-atmosphere protocols .
  • Analytical Characterization : HPLC-LTQ-Orbitrap-MS/MS () is critical for resolving such complex structures, enabling identification of hydroxylation and glycosylation patterns .
  • Therapeutic Potential: The compound’s polarity and structural similarity to bioactive steroids position it as a candidate for drug development, particularly in oncology (ferroptosis induction) or metabolic disorders .

Biologische Aktivität

The compound identified as (2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid (commonly referred to as Compound A) is a complex polyhydroxylated structure with potential biological significance. This article delves into its biological activity based on various research findings.

Structural Overview

Compound A's structure features multiple hydroxyl groups and a cyclopenta[a]phenanthrene moiety. The presence of these functional groups is indicative of its potential interactions in biological systems. The molecular formula is C33H44O17C_{33}H_{44}O_{17}, and it has a molecular weight of 712.7 g/mol.

1. Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities. The presence of multiple hydroxyl groups in Compound A suggests it may scavenge free radicals effectively. Studies have shown that such compounds can reduce oxidative stress in various cell types.

2. Anticancer Activity

Several derivatives of polyhydroxylated compounds have been reported to possess anticancer properties. For instance:

  • Mechanism of Action : It is hypothesized that Compound A may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
  • Case Study : In vitro studies demonstrated that similar compounds inhibited the proliferation of breast cancer cell lines by up to 70% after 48 hours of treatment .

3. Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases. Compounds with similar configurations have been shown to inhibit pro-inflammatory cytokines.

  • Research Findings : In animal models of inflammation (e.g., carrageenan-induced paw edema), related compounds significantly reduced swelling and pain responses .

4. Neuroprotective Effects

There is emerging evidence that polyhydroxylated compounds can protect neuronal cells from oxidative damage and apoptosis.

  • Mechanism : These compounds may enhance the expression of neuroprotective proteins or inhibit neurotoxic pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveProtection against oxidative stress

Q & A

Q. How can interdisciplinary methods enhance structural or functional analysis?

  • Methodological Answer : Integrate cryo-electron microscopy (cryo-EM) for large-scale conformational studies and surface plasmon resonance (SPR) for binding affinity measurements. Pair with synchrotron-based X-ray absorption spectroscopy (XAS) to probe metal coordination (if applicable). Collaborate with bioinformatics teams for multi-omics data integration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.